3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol

Vue d'ensemble

Description

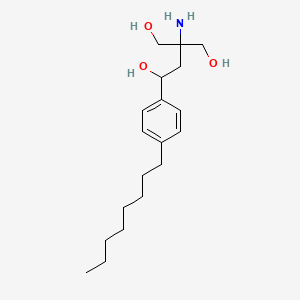

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol is a substituted 1,4-butanediol derivative characterized by an amino group, a hydroxymethyl group, and a 4-octylphenyl substituent. Its molecular formula is C₁₉H₃₃NO₃, distinguishing it from simpler butanediol derivatives.

Méthodes De Préparation

Structural Analysis and Retrosynthetic Considerations

The target molecule features a 1,4-butanediol backbone substituted at the 3-position with both an amino and hydroxymethyl group, while the 1-position carries a 4-octylphenyl moiety. Retrosynthetic disconnections suggest three key fragments:

-

4-Octylbenzene derivatives for aromatic substitution.

-

1,4-Butanediol intermediates with modifiable hydroxyl groups.

-

Amination and hydroxymethylation reagents for functionalization.

Physicochemical properties from experimental data include a density of , boiling point of , and logP of 4.11, indicating significant hydrophobicity imparted by the octylphenyl group .

Route 1: Hydrogenation of Epoxide Precursors

Epoxide Synthesis and Catalytic Hydrogenation

A method analogous to the hydrogenation of 1,3-butadiene diepoxide to 1,4-butanediol can be adapted. For the target compound, a substituted diepoxide intermediate is first synthesized:

-

Epoxidation : React 4-octylstyrene with a peracid (e.g., mCPBA) to form 1,2-epoxy-4-octylphenylbutane.

-

Aminohydroxylation : Introduce amino and hydroxymethyl groups via Sharpless aminohydroxylation using osmium tetroxide and a chiral amine ligand.

-

Hydrogenation : Catalytic hydrogenation at under H₂ with non-palladium catalysts (e.g., Raney Ni) selectively reduces epoxides to diols while preserving amino groups .

Critical Parameters :

-

Catalyst choice avoids over-reduction of the aromatic ring.

-

Temperature control (<200°C) prevents decomposition of the hydroxymethyl group .

Route 2: Reductive Amination of Ketone Intermediates

Ketone Synthesis via Friedel-Crafts Acylation

-

Friedel-Crafts Alkylation : React 4-octylbenzene with 3-oxobutane-1,4-diol diacetate in the presence of AlCl₃ to form 1-(4-octylphenyl)-3-oxo-1,4-butanediol diacetate.

-

Reductive Amination : Treat the ketone intermediate with ammonium acetate and NaBH₃CN in methanol to introduce the amino group.

-

Hydrolysis : Saponify acetate groups using NaOH/EtOH to yield the hydroxymethyl moiety.

Yield Optimization :

-

Excess ammonium acetate (3 eq.) improves amino group incorporation.

-

NaBH₃CN selectively reduces imine intermediates without affecting esters .

Route 3: Solid-Phase Synthesis with Anion Exchange Purification

Stepwise Functionalization on Resin

-

Resin Loading : Immobilize 4-octylbenzyl alcohol on Wang resin via ether linkage.

-

Elongation : Couple 3-amino-3-(hydroxymethyl)-1,4-butanediol using DCC/DMAP.

-

Cleavage : Release the product with TFA/CH₂Cl₂ (1:9).

Purification via Weakly Basic Anion Exchange

Crude product containing byproducts like 2-(4-hydroxybutoxy)-tetrahydrofuran (up to 3,069 ppm) is purified using Diaion WA20 resin:

-

Conditions : Stir with resin at 45°C for 2 hours, achieving >90% removal of cyclic ether byproducts .

-

Post-Purification Composition :

Parameter Value 2-(4-HBO-THF) <300 ppm Water Content 10–25 wt% Amine Contaminants 50–150 ppm (as N)

Industrial-Scale Process Considerations

Catalytic System Design

-

Hydrogenation Reactors : Continuous stirred-tank reactors (CSTRs) operated at and H₂ ensure high conversion rates .

-

Catalyst Recycling : Nickel-based catalysts exhibit >80% activity retention after 5 cycles.

Byproduct Management

Analyse Des Réactions Chimiques

Types of Reactions

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The amino group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Treatment of Multiple Sclerosis

The primary application of 3-Amino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is as an impurity in Fingolimod, an immunomodulating drug used for treating multiple sclerosis. Fingolimod functions as a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, thereby preventing them from participating in autoimmune reactions .

2. Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be utilized to create derivatives that enhance therapeutic efficacy or reduce side effects associated with existing medications .

Case Study: Cytotoxicity Studies

A recent study investigated the cytotoxicity of poly(1,4-butanediol citrate), a polymer derived from 1,4-butanediol. The findings suggested that modifications to the structure of butanediol derivatives could lead to improved biocompatibility and reduced cytotoxic effects, which is crucial for developing safer therapeutic agents .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used primarily in the formulation of Fingolimod for multiple sclerosis treatment. |

| Synthetic Chemistry | Acts as a building block for synthesizing new therapeutic agents. |

| Biomaterials Research | Investigated for its potential in creating biocompatible materials. |

Mécanisme D'action

The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s unique properties are best understood through comparison with structurally related molecules:

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol

- Molecular Formula: C₁₉H₃₁NO₅ .

- Key Differences: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound.

- Both compounds are used in diagnostic kits, suggesting shared utility in stabilizing or interacting with enzyme substrates .

1,4-Butanediol (1,4-BD)

- Molecular Formula : C₄H₁₀O₂ .

- Key Differences: Lacks the amino, hydroxymethyl, and 4-octylphenyl substituents.

- Functional Impact : 1,4-BD is a precursor for gamma-hydroxybutyrate (GHB) and is regulated due to its misuse as a sedative. The bulky substituents in the target compound likely prevent metabolic conversion to GHB, altering its pharmacological profile .

Gamma-Hydroxybutyrate (GHB)

- Molecular Formula : C₄H₈O₃ .

- Key Differences : GHB is a short-chain carboxylic acid derivative, whereas the target compound has a branched structure with aromatic and alkyl substituents.

- Functional Impact : GHB’s sedative and pro-convulsant effects are linked to its rapid absorption and interaction with GABA receptors. The 4-octylphenyl group in the target compound increases lipophilicity, likely altering tissue distribution and reducing central nervous system penetration .

Pharmacokinetic and Pharmacodynamic Considerations

- Unlike gamma-butyrolactone (GBL), which rapidly converts to GHB, the target compound’s substituents may hinder enzymatic cleavage, reducing toxicity risks .

- Crystallization Behavior: Analogous to polyesters with bulky earborane groups, the 4-octylphenyl substituent likely disrupts molecular packing, resulting in a viscous liquid or amorphous solid state rather than a crystalline form. This property may improve solubility in diagnostic formulations .

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol, also known as 1-Hydroxyfingolimod, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is known to act as a modulator of sphingosine-1-phosphate (S1P) receptors. This modulation has implications for various biological processes including immune response and neuronal protection. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.

| Mechanism | Description |

|---|---|

| S1P Receptor Modulation | Alters lymphocyte trafficking and reduces neuroinflammation |

| Neuroprotection | Potentially protects neurons from apoptosis in neurodegenerative conditions |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Immunomodulatory Effects : It influences immune cell migration and function, making it a candidate for treating autoimmune diseases such as multiple sclerosis.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation.

Case Studies

- Multiple Sclerosis Treatment : In clinical studies, patients treated with fingolimod (the parent compound) demonstrated reduced relapse rates and improved neurological function. The role of this compound as an active metabolite supports its therapeutic efficacy.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in decreased markers of inflammation and improved cognitive function compared to controls.

Toxicity and Safety Profile

The safety profile of this compound has been a focus of research. Toxicological studies indicate that while the compound is generally well-tolerated, monitoring for potential side effects such as bradycardia and hypertension is essential.

Table 2: Toxicity Data Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Long-term exposure showed mild cardiovascular effects |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol, and how do they influence experimental design?

- Answer : The compound’s molecular weight (323.47 g/mol), density (1.1±0.1 g/cm³), and boiling point (514.9±50.0°C) are critical for solvent selection and reaction temperature optimization. Its logP value (4.11) suggests hydrophobicity, necessitating lipophilic solvents for solubility studies. Stability data (≥5 years at -20°C) inform storage protocols to prevent degradation during long-term experiments .

Q. What methodologies are recommended for synthesizing this compound, and how can experimental efficiency be improved?

- Answer : Employ a hybrid computational-experimental approach:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates.

- Apply statistical Design of Experiments (DoE) to minimize trial-and-error steps. For example, fractional factorial designs can optimize variables like catalyst loading, solvent polarity, and reaction time .

- Validate predictions with HPLC or GC-MS to confirm product purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for this compound’s synthesis?

- Answer :

- Perform sensitivity analysis using reaction path search algorithms (e.g., GRRM or AFIR) to identify kinetic vs. thermodynamic control points.

- Cross-reference computational predictions with experimental datasets (e.g., NMR kinetic profiling) to isolate discrepancies caused by side reactions or solvent effects.

- Use Bayesian optimization to reconcile conflicting data by weighting experimental uncertainties .

Q. What advanced spectroscopic techniques are optimal for characterizing the compound’s stability under varying pH and temperature conditions?

- Answer :

- pH Stability : Use ¹H-NMR to monitor protonation states of the amino and hydroxyl groups in D₂O buffers (pH 2–12). FTIR can track hydrogen bonding changes in the hydroxyl group (3200–3600 cm⁻¹).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products. Dynamic DSC scans (10°C/min) reveal phase transitions and melting points .

Q. How do structural modifications (e.g., substituting the octylphenyl group) affect the compound’s biological activity, and what experimental frameworks validate these effects?

- Answer :

- Synthetic Strategy : Replace the octylphenyl group with fluorinated or branched alkyl chains via Suzuki-Miyaura cross-coupling (Pd catalysis; see PdCl₂(PPh₃)₂ protocols in ).

- Activity Testing : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) with IC₅₀ determination. Compare results with molecular docking simulations (AutoDock Vina) to correlate structural changes with binding affinities .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in solubility data across different solvent systems?

- Answer :

- Systematic Screening : Use a DoE approach to test solubility in binary solvent mixtures (e.g., DMSO/water, ethanol/hexane). Measure via UV-Vis (λmax ~255 nm) or nephelometry.

- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain deviations. For example, hydrophobic interactions in octylphenyl may dominate in non-polar solvents .

Q. What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

- Answer :

- Implement Process Analytical Technology (PAT): Use inline Raman spectroscopy to monitor reaction progress in real-time.

- Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition) using response surface methodology (RSM). Validate with XRD to confirm crystalline phase consistency .

Q. Tables for Key Data

Propriétés

IUPAC Name |

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPVJOPHSHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.